molecular formula C12H17NO4 B15311020 4-Amino-3-(2,5-dimethoxyphenyl)butanoic acid

4-Amino-3-(2,5-dimethoxyphenyl)butanoic acid

Cat. No.: B15311020
M. Wt: 239.27 g/mol
InChI Key: FOLHANIXYIRWNH-UHFFFAOYSA-N
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Description

4-Amino-3-(2,5-dimethoxyphenyl)butanoic acid is an organic compound with the molecular formula C12H17NO4 It is characterized by the presence of an amino group, a butanoic acid chain, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(2,5-dimethoxyphenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of 2,5-dimethoxybenzene with a suitable butanoic acid derivative, followed by the introduction of an amino group through reductive amination or other suitable reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, efficiency, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(2,5-dimethoxyphenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-Amino-3-(2,5-dimethoxyphenyl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and the development of new materials.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Amino-3-(2,5-dimethoxyphenyl)butanoic acid involves its interaction with specific molecular targets. The amino group and the aromatic ring allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-(2,4-dimethoxyphenyl)butanoic acid
  • 4-(2,5-Dimethoxyphenyl)butanoic acid
  • 2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid

Uniqueness

4-Amino-3-(2,5-dimethoxyphenyl)butanoic acid is unique due to the specific positioning of the amino and dimethoxy groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and overall effectiveness in various applications.

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

4-amino-3-(2,5-dimethoxyphenyl)butanoic acid

InChI

InChI=1S/C12H17NO4/c1-16-9-3-4-11(17-2)10(6-9)8(7-13)5-12(14)15/h3-4,6,8H,5,7,13H2,1-2H3,(H,14,15)

InChI Key

FOLHANIXYIRWNH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CC(=O)O)CN

Origin of Product

United States

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